molecular formula C13H9NO2 B6246049 9H-indeno[2,1-c]pyridine-3-carboxylic acid CAS No. 1532631-13-2

9H-indeno[2,1-c]pyridine-3-carboxylic acid

Cat. No. B6246049
CAS RN: 1532631-13-2
M. Wt: 211.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives of 9H-indeno[2,1-c]pyridine-3-carboxylic acid involves several methodologies. One approach includes the diastereoselective intramolecular Ritter reaction to generate a cis-fused hexahydro-4aH-indeno [1,2-b]pyridine ring system. Another method utilizes a copper-catalyzed [4+2] cycloaddition to construct [3.2.2] bicycles.


Molecular Structure Analysis

The molecular structure of 9H-indeno[2,1-c]pyridine-3-carboxylic acid derivatives has been elucidated through various studies. X-ray crystallography has been used to confirm the structure of key intermediates in the synthesis of ortho-arylated 9- (pyridin-2-yl)-9H-carbazoles.


Chemical Reactions Analysis

9H-indeno[2,1-c]pyridine-3-carboxylic acid derivatives undergo various chemical reactions. For instance, nitration reactions have been performed to obtain 4-nitro derivatives and oxidation by-products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9H-indeno[2,1-c]pyridine-3-carboxylic acid derivatives are influenced by their molecular structure. The use of acidic ionic liquid [H-NP]HSO4 has been reported to promote the one-pot synthesis of dihydro-1H-indeno [1,2-b]pyridines.

Future Directions

The future directions for research on 9H-indeno[2,1-c]pyridine-3-carboxylic acid could include further exploration of its synthesis methods, chemical reactions, and potential applications . It could also be interesting to investigate its physical and chemical properties in more detail.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9H-indeno[2,1-c]pyridine-3-carboxylic acid involves the condensation of 2-cyanopyridine with indanone followed by oxidation and decarboxylation.", "Starting Materials": [ "2-cyanopyridine", "indanone", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-cyanopyridine and indanone in acetic acid and add sodium hydroxide to the mixture.", "Step 2: Heat the mixture to reflux for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with water to obtain the intermediate product.", "Step 4: Dissolve the intermediate product in acetic acid and add hydrogen peroxide to the mixture.", "Step 5: Heat the mixture to reflux for several hours until the reaction is complete.", "Step 6: Cool the mixture and add water to precipitate the product.", "Step 7: Filter the product and wash it with water to obtain 9H-indeno[2,1-c]pyridine-3-carboxylic acid." ] }

CAS RN

1532631-13-2

Molecular Formula

C13H9NO2

Molecular Weight

211.2

Purity

93

Origin of Product

United States

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